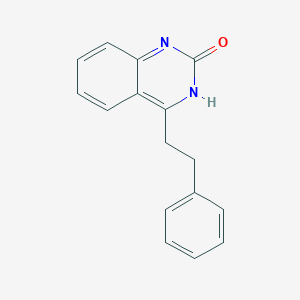
4-Phenethylquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenethylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The phenethyl group attached to the quinazolinone core may influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with phenethylamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate amide, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenethylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenethylquinazolin-2(1H)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA. The phenethyl group may enhance its binding affinity and selectivity for these targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-2(1H)-one: The parent compound without the phenethyl group.
4-Methylquinazolin-2(1H)-one: A similar compound with a methyl group instead of a phenethyl group.
4-Phenylquinazolin-2(1H)-one: A compound with a phenyl group instead of a phenethyl group.
Uniqueness
4-Phenethylquinazolin-2(1H)-one is unique due to the presence of the phenethyl group, which may influence its chemical properties and biological activities. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Clave InChI |
IBRSHCFCFFXQHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C3C=CC=CC3=NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


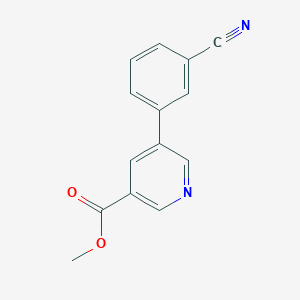
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

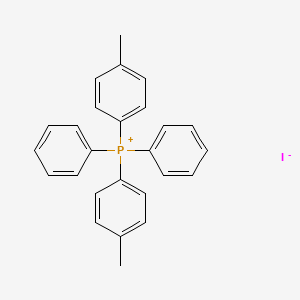
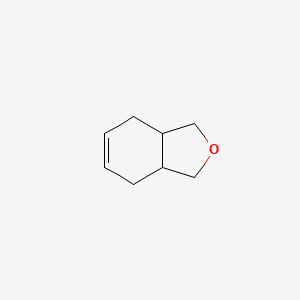
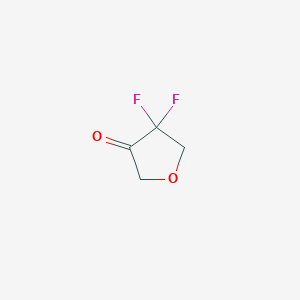



![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)

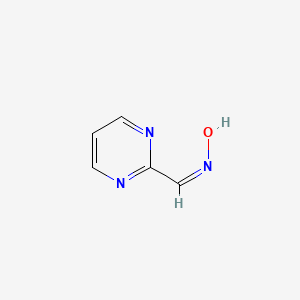

![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)
